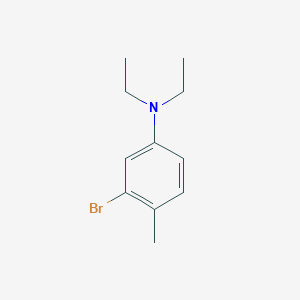

3-Bromo-N,N-diethyl-4-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-diethyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-4-13(5-2)10-7-6-9(3)11(12)8-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDKDOWAISFGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Bromo-N,N-diethyl-4-methylaniline

CAS Number: 761001-66-5

Disclaimer: Limited publicly available data exists for 3-Bromo-N,N-diethyl-4-methylaniline. This guide provides available information and infers a probable synthetic route based on established chemical principles. Much of the quantitative and safety data presented pertains to its likely precursor, 3-Bromo-4-methylaniline (CAS: 7745-91-7), and should be used as a reference with caution.

Introduction

This compound is a substituted aromatic amine. Its structure suggests potential utility as an intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals and materials science. Due to the limited availability of specific data, this document aims to provide a comprehensive overview based on existing knowledge of similar compounds.

Physicochemical Properties

| Property | Value (for 3-Bromo-4-methylaniline) | Citations |

| CAS Number | 7745-91-7 | [1] |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | |

| Appearance | Solid | |

| Melting Point | 27-30 °C | [2][3] |

| Boiling Point | 254-257 °C | [3] |

| Flash Point | 113 °C (closed cup) | |

| Density | 1.5 g/cm³ | [2] |

| Solubility | Insoluble in water. | [3] |

Synthesis

A plausible and common method for the synthesis of this compound is the N,N-diethylation of 3-Bromo-4-methylaniline. A general experimental protocol based on reductive amination is described below.

Proposed Synthetic Route: Reductive Amination

This method involves the reaction of the primary amine (3-Bromo-4-methylaniline) with an aldehyde (acetaldehyde) in the presence of a reducing agent.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: N,N-diethylation of 3-Bromo-4-methylaniline

Materials:

-

3-Bromo-4-methylaniline

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-Bromo-4-methylaniline (1 equivalent) in anhydrous dichloromethane.

-

Add acetaldehyde (2.5 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (2.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Safety and Handling

Specific safety data for this compound is not available. The following information is for the precursor, 3-Bromo-4-methylaniline, and should be considered as a minimum precaution.

| Hazard Statement | Precautionary Statement | Citations |

| Toxic if swallowed (H301) | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [4][5] |

| Causes skin irritation (H315) | Wear protective gloves. If skin irritation occurs: Get medical advice/attention. | [4] |

| Causes serious eye irritation (H319) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

| May cause respiratory irritation (H335) | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [4] |

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[5]

Applications and Research

There is currently a lack of publicly available research detailing the specific applications or biological activity of this compound. As a halogenated and N,N-dialkylated aniline, it can be hypothesized to serve as a building block in organic synthesis for the creation of novel dyes, polymers, or pharmaceutical compounds.

Signaling Pathways and Experimental Workflows

Due to the absence of published research on the biological interactions of this compound, there are no known signaling pathways or detailed experimental workflows involving this specific compound to visualize. The provided synthesis workflow is a proposed logical relationship for its preparation. Further research is required to elucidate any biological activity and associated pathways.

References

An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties of 3-Bromo-N,N-diethyl-4-methylaniline. Extensive database searches have revealed a significant lack of available data for this specific compound. A single reference to its Chemical Abstracts Service (CAS) number, 761001-66-5, was found, but without any associated experimental or computational data.

Given the scarcity of information on the primary topic, this guide will provide a comprehensive overview of the closely related and well-characterized compound, 3-Bromo-4-methylaniline , for which substantial data is available. Limited data for 3-Bromo-N,N-diethylaniline is also presented for comparative purposes. This information may serve as a valuable reference for researchers interested in the synthesis and potential properties of the target molecule.

Physicochemical Properties

Quantitative data for 3-Bromo-4-methylaniline and 3-Bromo-N,N-diethylaniline are summarized in the table below for easy comparison. No experimental or calculated data is currently available for this compound.

| Property | 3-Bromo-4-methylaniline | 3-Bromo-N,N-diethylaniline |

| CAS Number | 7745-91-7[1][2] | 53142-19-1[3] |

| Molecular Formula | C₇H₈BrN[2][4] | C₁₀H₁₄BrN[3] |

| Molecular Weight | 186.05 g/mol [4] | 228.13 g/mol [3] |

| Appearance | White to light yellow crystalline powder or solid[5][6] | Not available |

| Melting Point | 27-30 °C[5][7] | Not available |

| Boiling Point | 254-257 °C[5][7] | Not available |

| Flash Point | 113 °C (closed cup)[5] | Not available |

| Solubility | Insoluble in water[7] | Not available |

| IUPAC Name | 3-Bromo-4-methylaniline | 3-bromo-N,N-diethylaniline[3] |

Synthesis of 3-Bromo-4-methylaniline

A documented method for the synthesis of 3-Bromo-4-methylaniline involves the bromination of 4-nitrotoluene followed by reduction.[8]

Experimental Protocol

Step 1: Bromination of 4-nitrotoluene

-

A mixture of 4-nitrotoluene and iron is heated to 100-120 °C.

-

Bromine is introduced under the surface of the heated mixture with vigorous stirring.

-

The reaction is monitored for the consumption of 4-nitrotoluene.

-

Upon completion, the reaction mixture containing 2-bromo-4-nitrotoluene is dissolved in benzene.[8]

Step 2: Reduction of 2-bromo-4-nitrotoluene

-

A suspension of iron in water is prepared and heated to boiling.

-

The benzene solution of the bromination reaction mixture is gradually added to the boiling iron suspension.

-

The reduction is carried out using the hydrogen bromide present in the bromination mixture as the acid.

-

After the reaction is complete, the product, 3-bromo-4-methylaniline, is isolated.[8]

The following diagram illustrates the synthetic workflow for producing 3-Bromo-4-methylaniline.

References

- 1. 7745-91-7|3-Bromo-4-methylaniline|BLD Pharm [bldpharm.com]

- 2. 3-bromo-4-methylaniline [stenutz.eu]

- 3. 3-Bromo-n,n-diethylaniline | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-bromo-4-methylaniline [webbook.nist.gov]

- 5. 3-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Bromo-4-methylaniline 7745-91-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 3-Bromo-4-methylaniline | 7745-91-7 [chemicalbook.com]

- 8. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Bromo-N,N-diethyl-4-methylaniline, including its structure, and a proposed synthesis pathway. Due to the limited availability of direct experimental data for this specific molecule, this guide also leverages data from its key precursor, 3-Bromo-4-methylaniline, to provide a thorough understanding of its chemical context.

Chemical Structure and Properties

This compound is a substituted aniline derivative. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and a diethylamino group.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (Predicted/Computed) | 3-Bromo-4-methylaniline (Experimental) |

| Molecular Formula | C₁₁H₁₆BrN | C₇H₈BrN[1][2] |

| Molecular Weight | 242.16 g/mol | 186.05 g/mol |

| CAS Number | 761001-66-5 | 7745-91-7[3] |

| Melting Point | Not available | 27-30 °C |

| Boiling Point | Not available | 254-257 °C |

| Appearance | Not available | Yellow to Brown Liquid or Off-White to Brown Solid[3] |

| Solubility | Not available | Insoluble in water[3] |

Proposed Synthesis Pathway

A plausible synthetic route to this compound involves a two-step process starting from 4-nitrotoluene. The first step is the bromination and subsequent reduction of 4-nitrotoluene to form the key intermediate, 3-Bromo-4-methylaniline. The second step is the N,N-diethylation of this intermediate.

References

In-depth Technical Guide: 3-Bromo-N,N-diethyl-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Bromo-N,N-diethyl-4-methylaniline, a substituted aniline of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals. Due to the limited availability of experimental data for this specific compound, this guide establishes its IUPAC name and structure, and presents a detailed comparative analysis of two closely related analogues: 3-Bromo-4-methylaniline and 3-Bromo-N,N-diethylaniline. This comparative approach allows for the inference of potential properties and synthetic strategies for the title compound.

The IUPAC name for the compound is This compound . Its chemical structure consists of an aniline core substituted with a bromine atom at the C3 position, a methyl group at the C4 position, and two ethyl groups attached to the nitrogen atom.

Physicochemical Properties: A Comparative Analysis

| Property | 3-Bromo-4-methylaniline | 3-Bromo-N,N-diethylaniline | This compound (Predicted) |

| CAS Number | 7745-91-7 | 53142-19-1 | 761001-66-5 |

| Molecular Formula | C₇H₈BrN | C₁₀H₁₄BrN | C₁₁H₁₆BrN |

| Molecular Weight | 186.05 g/mol | 228.13 g/mol | 242.16 g/mol |

| Melting Point | 27-30 °C | Not available | Likely a low-melting solid or liquid |

| Boiling Point | 254-257 °C | Not available | Expected to be higher than 257 °C |

| Density | 1.5 g/cm³ | Not available | Likely between 1.2-1.4 g/cm³ |

| Appearance | White to yellow or orange powder/lump/liquid | Not available | Predicted to be a liquid or low-melting solid |

Experimental Protocols: Synthesis

While a specific, experimentally validated protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be devised based on standard organic chemistry transformations. The following proposed methodologies are based on the synthesis of related substituted anilines.

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from the commercially available 3-Bromo-4-methylaniline.

Step 1: N,N-diethylation of 3-Bromo-4-methylaniline

This step introduces the two ethyl groups onto the amino nitrogen.

-

Reactants: 3-Bromo-4-methylaniline, a suitable ethylating agent (e.g., iodoethane or diethyl sulfate), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine).

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Procedure:

-

Dissolve 3-Bromo-4-methylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base to the solution.

-

Slowly add at least two equivalents of the ethylating agent to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Synthesis of Starting Material: 3-Bromo-4-methylaniline

A known method for the preparation of 3-Bromo-4-methylaniline involves the bromination of 4-nitrotoluene followed by reduction of the nitro group.

-

Reactants: 4-nitrotoluene, bromine, iron powder (as a catalyst for bromination), and a reducing agent (e.g., iron in acidic medium or catalytic hydrogenation).

-

Procedure Overview:

-

Bromination: 4-nitrotoluene is reacted with bromine in the presence of iron powder. The reaction is typically carried out at elevated temperatures (100-120 °C) with vigorous stirring.

-

Reduction: The resulting 2-bromo-4-nitrotoluene is then reduced to 3-bromo-4-methylaniline. This can be achieved by dissolving the brominated product in a solvent like benzene and adding it to a suspension of iron in water at boiling temperature. The reduction is driven by the in-situ generation of an acidic environment.

-

Signaling Pathways and Biological Activity

Specific studies on the biological activity or signaling pathway involvement of this compound are not currently available. However, the aniline scaffold is a common feature in many biologically active molecules. Substituted anilines have been investigated for a wide range of pharmacological activities.

Research has shown that some substituted anilinoquinazoline derivatives exhibit potent antitumor activity by arresting the cell cycle and inducing apoptosis. Additionally, other studies have explored anilino substituted pyrimidines as potential anticancer agents. The biological effects of such compounds are highly dependent on the nature and position of the substituents on the aniline ring. Further research would be necessary to determine if this compound possesses any significant biological activity.

Visualizations

Logical Relationship of the Compounds

Caption: Structural relationship between the target compound and its analogues.

Proposed Synthetic Workflow

In-depth Technical Guide: 3-Bromo-N,N-diethyl-4-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide will instead provide available information on the closely related and well-characterized compound, 3-bromo-4-methylaniline , to offer relevant context and comparative data for researchers in this chemical space. The significant lack of information on 3-Bromo-N,N-diethyl-4-methylaniline suggests it is a novel or sparsely researched chemical entity.

Introduction to this compound

This compound is an aromatic amine derivative. Structurally, it is a derivative of aniline, featuring a bromine atom at the 3-position, a methyl group at the 4-position, and two ethyl groups attached to the nitrogen atom. While a CAS number (761001-66-5) has been assigned to this compound, further detailed information is not present in major chemical databases.

Due to the absence of a verified SMILES string and experimental data, a comprehensive analysis of its properties and behavior cannot be provided at this time.

Comparative Analysis: 3-bromo-4-methylaniline

To provide valuable insights for researchers, this section details the properties and synthesis of the closely related compound, 3-bromo-4-methylaniline (CAS: 7745-91-7). This compound differs by having a primary amine (-NH2) group instead of a diethylamino (-N(CH2CH3)2) group.

Physicochemical Properties of 3-bromo-4-methylaniline

The following table summarizes the key physicochemical properties of 3-bromo-4-methylaniline.

| Property | Value | Reference |

| SMILES String | Cc1ccc(N)cc1Br | [1][2] |

| CAS Number | 7745-91-7 | [1][2] |

| Molecular Formula | C₇H₈BrN | [1][2] |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 27-30 °C | [1] |

| Boiling Point | 254-257 °C | [1] |

| InChI Key | GRXMMIBZRMKADT-UHFFFAOYSA-N | [1][2] |

Experimental Protocol: Synthesis of 3-bromo-4-methylaniline

A common method for the synthesis of 3-bromo-4-methylaniline involves the bromination of 4-methylaniline (p-toluidine).

Reaction Scheme:

Caption: Synthesis of 3-bromo-4-methylaniline from 4-methylaniline.

Detailed Methodology:

A general procedure for the bromination of an aromatic amine is as follows. This is a representative protocol and may need optimization for specific applications.

-

Dissolution: Dissolve the starting material, 4-methylaniline, in a suitable solvent such as acetic acid.

-

Bromination: Slowly add a solution of bromine in the same solvent to the reaction mixture. The addition is typically performed at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is poured into water to precipitate the product. The crude product is then collected by filtration.

-

Purification: The collected solid is washed to remove impurities and can be further purified by recrystallization from a suitable solvent to yield pure 3-bromo-4-methylaniline.

Data for this compound: A Knowledge Gap

As of the date of this guide, there is a significant lack of publicly available data for this compound. This includes:

-

Quantitative Data: No experimentally determined physicochemical properties such as melting point, boiling point, solubility, or spectral data were found.

-

Experimental Protocols: No detailed synthesis, purification, or analytical methods have been published.

-

Biological Data: There is no information regarding its biological activity, mechanism of action, or any associated signaling pathways.

-

Visualizations: Consequently, no diagrams for signaling pathways or experimental workflows involving this specific compound can be generated.

Conclusion and Future Outlook

This compound represents a significant knowledge gap in the chemical literature. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into its synthesis, properties, and biological activity would be novel.

It is recommended that any research on this compound begin with unambiguous structural confirmation, for which the first step would be a definitive synthesis and characterization to establish a reliable SMILES string and associated spectral data. Future research could then explore its potential applications, drawing comparative insights from the behavior of related compounds like 3-bromo-4-methylaniline.

This document will be updated as new information on this compound becomes available in the public domain.

References

Technical Guide: Physical Properties of 3-Bromo-N,N-diethyl-4-methylaniline and Its Structural Analogs

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the physical properties of 3-Bromo-N,N-diethyl-4-methylaniline. A comprehensive search of available scientific literature and chemical databases indicates a significant lack of experimentally determined physical property data for this specific compound. To provide a valuable resource for researchers, this document presents a comparative analysis of the physical properties of its closest structural analogs. This guide includes a summary of available quantitative data, general experimental protocols for physical property determination, and logical diagrams to visualize molecular structures and experimental workflows.

Introduction

This compound is a substituted aromatic amine. Its structure, featuring a bromine atom, a methyl group, and a diethylamino group on the aniline core, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. However, a notable gap exists in the public domain regarding its physical characterization. This guide aims to bridge this gap by providing data on closely related compounds, which can serve as a preliminary reference for its expected properties.

Physical Properties of Structural Analogs

While data for this compound is not available, the properties of its structural precursors and analogs can offer insights. The following compounds are presented:

-

3-Bromo-4-methylaniline: Lacks the N,N-diethyl groups.

-

N,N-diethyl-4-methylaniline: Lacks the 3-bromo group.

-

3-Bromo-N,N-diethylaniline: Lacks the 4-methyl group.

-

3-Bromo-N-methylaniline: Possesses one N-methyl group instead of two N-ethyl groups and lacks the 4-methyl group.

The available physical property data for these analogs are summarized in the table below.

Data Presentation: Comparative Physical Properties

| Property | 3-Bromo-4-methylaniline | N,N-diethyl-4-methylaniline | 3-Bromo-N,N-diethylaniline | 3-Bromo-N-methylaniline |

| CAS Number | 7745-91-7[1] | 613-48-9[2] | 53142-19-1[3] | 66584-32-5 |

| Molecular Formula | C₇H₈BrN[1][4] | C₁₁H₁₇N[2] | C₁₀H₁₄BrN[3] | C₇H₈BrN |

| Molecular Weight ( g/mol ) | 186.05 | 163.26[5][6] | 228.13[3] | 186.05 |

| Physical Form | Solid | Colorless liquid | Not specified | Not specified |

| Melting Point (°C) | 27-30[1] | 46.25 (estimate)[6] | Not specified | Not specified |

| Boiling Point (°C) | 254-257 | 229-230[7][8] | Not specified | 253[9] |

| Density (g/mL) | 1.612 (g/cm³)[10] | 0.924 (16/4 °C) | Not specified | 1.461 (at 25 °C)[9] |

| Refractive Index (n20/D) | Not specified | 1.533-1.535 | Not specified | 1.6120[9] |

| Solubility | Insoluble in water | Practically insoluble in water | Not specified | Not specified |

Mandatory Visualizations

Structural Relationships

The following diagram illustrates the structural relationship between the target compound, this compound, and the analogs for which physical data is available.

Caption: Molecular structure comparison.

Experimental Workflow: Melting Point Determination

This diagram outlines a general workflow for determining the melting point of a solid organic compound using the capillary method.

Caption: Melting point determination workflow.

Experimental Protocols

As specific experimental data for this compound is unavailable, this section provides generalized protocols for determining key physical properties applicable to solid organic compounds. These methods are based on standard laboratory practices.

Synthesis of Substituted Anilines (General)

The synthesis of substituted anilines often involves the bromination of an aniline or a precursor followed by functional group manipulation. For instance, the synthesis of 3-bromo-4-methylaniline can be achieved by the bromination of 4-nitrotoluene, followed by the reduction of the nitro group.[11]

-

Bromination Step: 4-nitrotoluene is reacted with bromine in the presence of a catalyst like iron powder. The reaction temperature is typically controlled to favor the desired isomer.

-

Reduction Step: The resulting 2-bromo-4-nitrotoluene is then reduced to 3-bromo-4-methylaniline. Common reducing agents include iron in the presence of an acid.[11]

A similar pathway could likely be employed for the synthesis of this compound, starting from N,N-diethyl-4-methylaniline.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus with a heating block, thermometer, and magnifying lens.

-

Capillary tubes (sealed at one end).

-

Mortar and pestle.

-

Spatula.

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. A small amount of the crystalline solid is placed in a mortar and finely powdered.

-

Capillary Packing: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

-

Measurement:

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Conclusion

This technical guide has compiled and presented the available physical property data for key structural analogs of this compound. In the absence of direct experimental data for the target compound, this comparative information serves as a crucial preliminary resource for researchers. The provided general experimental protocols and illustrative diagrams for structural comparison and workflow visualization are intended to support further investigation and characterization of this and similar molecules in a laboratory setting. It is recommended that any future work on this compound include the experimental determination of its fundamental physical properties to fill the current data void.

References

- 1. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-Bromo-n,n-diethylaniline | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-bromo-4-methylaniline [webbook.nist.gov]

- 5. CAS # 613-48-9, N,N-Diethyl-4-methylbenzenamine, 4-(Diethylamino)toluene, 4-Methyl-N,N-diethylaniline, N,N-Diethyl-4-methylaniline, N,N-Diethyl-p-methylaniline, N,N-Diethyl-p-toluidine, NSC 8709, p-Methyl-N,N-diethylaniline - chemBlink [chemblink.com]

- 6. echemi.com [echemi.com]

- 7. N,N-diethyl-4-methylaniline [stenutz.eu]

- 8. 613-48-9 Cas No. | N,N-Diethyl-4-methylaniline | Apollo [store.apolloscientific.co.uk]

- 9. 3-Bromo-N-methylaniline 97 66584-32-5 [sigmaaldrich.com]

- 10. 3-bromo-4-methylaniline [stenutz.eu]

- 11. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties of 3-Bromo-N,N-diethyl-4-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a technical overview of the boiling point of the aromatic amine 3-Bromo-N,N-diethyl-4-methylaniline (CAS Number: 761001-66-5). A thorough review of available scientific literature and chemical databases indicates that the experimental boiling point for this specific compound has not been formally reported. To provide a useful physicochemical context, this guide presents the boiling points of structurally analogous primary and secondary amines. Furthermore, a standardized experimental protocol for boiling point determination is detailed for researchers who may wish to establish this value. A conceptual workflow for the characterization of a novel compound's boiling point is also provided.

Boiling Point Data for this compound and Analogues

The boiling point for this compound is not available in the reviewed literature. However, an estimation can be informed by the properties of similar structures. The following table summarizes the boiling points of closely related bromo-methylaniline derivatives. It is important to note that as a tertiary amine, this compound is expected to have a boiling point influenced by its higher molecular weight and dipole-dipole interactions, but lacking the hydrogen bonding present in primary and secondary amines.

| Compound Name | Structure | Type | Boiling Point (°C) | CAS Number |

| 3-Bromo-4-methylaniline | Br(CH₃)C₆H₃NH₂ | Primary | 254-257 | 7745-91-7[1][2] |

| 3-Bromo-N-methylaniline | BrC₆H₄NHCH₃ | Secondary | 253 | 66584-32-5[3] |

| 4-Bromo-3-methylaniline | Br(CH₃)C₆H₃NH₂ | Primary | 240 | 6933-10-4 |

| 3-Bromo-N,N-diethylaniline | BrC₆H₄N(CH₂CH₃)₂ | Tertiary | Data Not Available | 53142-19-1[4] |

| This compound | Br(CH₃)C₆H₃N(CH₂CH₃)₂ | Tertiary | Data Not Available | 761001-66-5 [5][6] |

Experimental Protocol for Boiling Point Determination (Thiele Tube Method)

For researchers requiring an experimental value for the boiling point of this compound, the Thiele tube method offers a reliable approach for small sample volumes.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Materials:

-

Sample of this compound

-

Thiele tube

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small-diameter test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

-

Safety goggles and appropriate personal protective equipment (PPE)

Methodology:

-

Sample Preparation: Fill the small test tube with the liquid sample to a depth of approximately 1-2 cm.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end downwards.

-

Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band. The bulb of the thermometer should be level with the sample.

-

Thiele Tube Setup: Insert the thermometer and attached sample tube into the Thiele tube, ensuring the sample is fully immersed in the oil bath. The rubber band should remain above the oil level to prevent degradation.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will ensure uniform heat distribution via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue gentle heating until a continuous and vigorous stream of bubbles emerges from the capillary tube's open end. This indicates the liquid's temperature has exceeded its boiling point.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease.

-

Boiling Point Determination: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.

-

Verification: For accuracy, allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second reading.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the characterization of a compound's boiling point when a literature value is not available.

Caption: Logical workflow for boiling point determination.

References

- 1. 3-Bromo-4-methylaniline | 7745-91-7 [chemicalbook.com]

- 2. 3-Bromo-4-methylaniline | 7745-91-7 [amp.chemicalbook.com]

- 3. 3-溴-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 3-Bromo-n,n-diethylaniline | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 6. Page loading... [wap.guidechem.com]

Technical Guide: Physicochemical Characterization of 3-Bromo-N,N-diethyl-4-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Determination of the Melting Point of 3-Bromo-N,N-diethyl-4-methylaniline.

Comparative Physicochemical Data

To establish an expected range and physical state for this compound, the melting points of several structurally related aromatic amines are presented below. The data suggests that N-alkylation and the relative positions of substituents significantly influence the melting point.

| Compound Name | Molecular Formula | Structure | Melting Point (°C) | Physical State at RT |

| 3-Bromo-4-methylaniline | C₇H₈BrN | Br(CH₃)C₆H₃NH₂ | 27 - 30[1][2] | Solid |

| 3-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | BrC₆H₄N(CH₃)₂ | 11[3] | Liquid/Solid |

| 3-Bromo-N-methylaniline | C₇H₈BrN | BrC₆H₄NHCH₃ | Not specified (Liquid)[4] | Liquid |

| This compound | C₁₁H₁₆BrN | Br(CH₃)C₆H₃N(C₂H₅)₂ | Not available | To be determined |

Experimental Protocols for Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides information on its identity and purity.[5] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5][6] Two standard methods for determination are detailed below.

This traditional method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[5]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

If the sample consists of large crystals, pulverize a small amount into a fine powder using a mortar and pestle.[6]

-

Obtain a glass capillary tube, sealed at one end. Press the open end into the powdered sample.[7]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[7]

-

The final packed sample height should be approximately 2-3 mm.[7]

-

-

Apparatus Setup (e.g., Mel-Temp or similar):

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

-

Insert a calibrated thermometer if it is not integrated into the device.

-

-

Measurement:

-

Rapid Preliminary Run: If the approximate melting point is unknown, perform a quick determination by heating the sample at a rapid rate (e.g., 10-20°C per minute).[6] This will establish a rough melting range. Allow the apparatus to cool sufficiently before the next step.

-

Accurate Determination: Using a fresh sample, set the apparatus to heat rapidly to a temperature approximately 15-20°C below the approximate melting point found in the preliminary run.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Perform at least two careful determinations to ensure consistency.[5]

-

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is highly accurate for determining melting points and can also provide data on purity, heat of fusion, and polymorphic transitions.[9][10]

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the this compound sample into a clean DSC pan (typically aluminum).

-

Hermetically seal the pan using a sample press. This is crucial to prevent any loss of sample due to volatilization during heating.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Instrument Setup and Calibration:

-

Place the sample pan and the reference pan into the DSC cell.

-

The reference sample should have a well-defined heat capacity over the scanned temperature range.[8]

-

Purge the DSC cell with an inert gas (e.g., nitrogen) to create a stable and non-reactive atmosphere.

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

-

-

Measurement:

-

Program the instrument with the desired temperature profile. A typical profile involves:

-

An initial isothermal period to allow for thermal stabilization.

-

A linear heating ramp (e.g., 5-10°C/min) through the expected melting region.[9]

-

A final isothermal period.

-

-

Initiate the temperature program and record the heat flow as a function of temperature.

-

The melting of the sample will appear as an endothermic peak on the DSC thermogram.

-

-

Data Analysis:

-

The onset temperature of the endothermic peak is typically reported as the melting point (Tₘ) for pure organic compounds.[10]

-

The peak temperature represents the temperature at which the melting process is most rapid.

-

The area under the peak is proportional to the heat of fusion (ΔHfus), which can be calculated using the instrument's software.

-

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Capillary Melting Point Determination.

Caption: Workflow for Melting Point Determination via DSC.

References

- 1. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 2. 3-Bromo-4-methylaniline | 7745-91-7 [amp.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. s4science.at [s4science.at]

A Comprehensive Technical Guide to the Solubility of 3-Bromo-N,N-diethyl-4-methylaniline

This technical guide provides a detailed overview of the solubility characteristics of 3-Bromo-N,N-diethyl-4-methylaniline, a substituted aniline derivative. Due to the limited availability of direct solubility data for this specific compound, this guide synthesizes information from structurally related analogs, namely 3-Bromo-4-methylaniline and N,N-diethylaniline, to project its likely solubility profile. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an in-depth understanding of this compound's physicochemical properties.

Predicted Solubility Profile

The solubility of this compound can be inferred from the properties of its structural relatives. The presence of the nonpolar diethylamino group and the brominated aromatic ring suggests that the compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents. The following table summarizes the known solubility of related compounds, which serves as a basis for predicting the solubility of this compound.

| Compound | Water | Ethanol | Chloroform | Diethyl Ether | Acetone | Dimethyl Sulfoxide (DMSO) | Methanol |

| 3-Bromo-4-methylaniline | Insoluble | Soluble | Soluble | Soluble | Soluble | Soluble[1] | Soluble[1] |

| N,N-diethylaniline | Slightly Soluble[2][3] | Slightly Soluble[2] | Slightly Soluble[2] | Slightly Soluble[2] | Miscible[4] | Soluble | Soluble |

| This compound (Predicted) | Very Slightly Soluble to Insoluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |

Based on this comparative analysis, this compound is predicted to be sparingly soluble in water and readily soluble in a range of organic solvents, particularly polar aprotic solvents like DMSO and acetone, as well as alcohols such as methanol and ethanol.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various solvents. This method is based on the shake-flask technique, a reliable method for determining thermodynamic solubility.

Objective: To determine the solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like this compound.

Caption: A workflow for determining the solubility of a new chemical compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound. By leveraging data from analogous structures and employing standardized experimental protocols, researchers can effectively characterize the solubility of this compound for various scientific and industrial applications.

References

In-depth Technical Guide: Spectral Data of 3-Bromo-N,N-diethyl-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the compound is listed by some chemical suppliers under the CAS number 761001-66-5, the associated characterization data has not been made publicly available. This guide outlines the search strategy employed and discusses potential synthetic pathways that could be explored for its preparation and subsequent spectral analysis.

Introduction

3-Bromo-N,N-diethyl-4-methylaniline is a substituted aromatic amine. The presence of a bromine atom, a diethylamino group, and a methyl group on the aniline core suggests its potential utility as a building block in medicinal chemistry and materials science. Specifically, halogenated anilines are valuable precursors for cross-coupling reactions, allowing for the introduction of molecular complexity. The N,N-diethylamino moiety can influence the compound's solubility, basicity, and electronic properties.

A comprehensive understanding of the spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This guide serves to document the current lack of publicly available data and to provide a framework for future experimental work.

Search Methodology

An extensive search was conducted across multiple scientific platforms, including Google Scholar, Scopus, SciFinder, and patent databases. Search queries included:

-

"this compound spectral data"

-

"Synthesis of this compound"

-

"CAS 761001-66-5 characterization"

-

"N,N-diethylation of 3-bromo-4-methylaniline"

-

"Bromination of N,N-diethyl-4-methylaniline"

-

Targeted searches for ¹H NMR, ¹³C NMR, IR, and mass spectra of the title compound.

The search did not yield any publications containing the requested experimental data or detailed synthetic procedures for this compound.

Proposed Synthetic Pathways

While no specific protocol for the synthesis of this compound was found, two plausible synthetic routes can be proposed based on general organic chemistry principles. The successful execution of either of these pathways would require experimental optimization.

Pathway A: N,N-Diethylation of 3-Bromo-4-methylaniline

This approach involves the alkylation of the commercially available 3-Bromo-4-methylaniline with an ethylating agent.

Caption: Proposed synthesis via N,N-diethylation.

Experimental Considerations:

-

Ethylating Agent: Ethyl iodide or diethyl sulfate are common choices.

-

Base: A non-nucleophilic base such as potassium carbonate or sodium hydride would be required to deprotonate the aniline nitrogen.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used for such alkylations.

-

Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Over-alkylation to form a quaternary ammonium salt is a potential side reaction that would need to be monitored, possibly by thin-layer chromatography (TLC).

-

Work-up and Purification: An aqueous work-up would be necessary to remove the base and any inorganic byproducts. Purification would likely be achieved by column chromatography on silica gel.

Pathway B: Bromination of N,N-Diethyl-4-methylaniline

This pathway involves the electrophilic aromatic substitution of N,N-diethyl-4-methylaniline. The directing effects of the activating N,N-diethylamino group (ortho, para-directing) and the weakly activating methyl group (ortho, para-directing) would need to be considered.

Caption: Proposed synthesis via electrophilic bromination.

Experimental Considerations:

-

Brominating Agent: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are common reagents for the bromination of activated aromatic rings.

-

Solvent: A solvent such as acetic acid or carbon tetrachloride is typically employed.

-

Regioselectivity: The powerful ortho, para-directing nature of the N,N-diethylamino group would likely lead to a mixture of products. The position ortho to the amino group (position 3) would be sterically hindered by the ethyl groups, potentially favoring substitution at the other ortho position (position 5). Careful control of reaction conditions (temperature, stoichiometry of the brominating agent) would be crucial to maximize the yield of the desired 3-bromo isomer.

-

Purification: Separation of the desired product from isomeric byproducts would likely require careful column chromatography or other advanced purification techniques.

Anticipated Spectral Data

Although no experimental data is available, the expected spectral features of this compound can be predicted.

¹H NMR

-

Aromatic Protons: Three signals in the aromatic region, likely appearing as a doublet, a singlet (or a narrowly split doublet), and another doublet, corresponding to the protons on the benzene ring.

-

Ethyl Protons: A quartet corresponding to the four methylene (-CH₂-) protons and a triplet corresponding to the six methyl (-CH₃) protons of the two ethyl groups.

-

Methyl Proton: A singlet corresponding to the three protons of the methyl group attached to the aromatic ring.

¹³C NMR

-

Aromatic Carbons: Six signals in the aromatic region, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronic effect.

-

Aliphatic Carbons: Two signals in the aliphatic region corresponding to the methylene and methyl carbons of the ethyl groups, and one signal for the methyl carbon attached to the ring.

Infrared (IR) Spectroscopy

-

C-H stretching: Signals for aromatic and aliphatic C-H bonds.

-

C=C stretching: Aromatic ring vibrations.

-

C-N stretching: A signal corresponding to the carbon-nitrogen bond of the diethylamino group.

-

C-Br stretching: A signal in the fingerprint region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio) would be expected.

-

Fragmentation Pattern: Fragmentation would likely involve the loss of ethyl groups and potentially the bromine atom.

Conclusion and Future Work

There is currently a lack of publicly available experimental spectral data and detailed synthetic protocols for this compound. The information presented in this guide is based on established chemical principles and provides a roadmap for researchers wishing to synthesize and characterize this compound.

The proposed synthetic pathways offer starting points for experimental investigation. Successful synthesis would need to be followed by rigorous purification and characterization using modern analytical techniques, including NMR, IR, and MS, to establish a definitive spectral profile for this compound. The publication of such data would be a valuable contribution to the chemical science community.

In-Depth Technical Guide to the FT-IR Spectrum of 3-Bromo-N,N-diethyl-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 3-Bromo-N,N-diethyl-4-methylaniline. Due to the limited availability of public spectral data for this specific compound, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups. This document is intended to serve as a valuable reference for researchers, scientists, and professionals in drug development for the identification and characterization of this and structurally related molecules. The guide includes a comprehensive table of predicted vibrational modes, a detailed experimental protocol for acquiring an FT-IR spectrum, and a logical workflow for spectral analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is predicted to exhibit a series of absorption bands corresponding to the vibrational modes of its distinct functional groups. The following table summarizes the expected characteristic peaks, their wavenumber ranges, and the corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 2975-2950 | Strong | Asymmetric C-H Stretch | -CH₃ (Methyl & Ethyl) |

| 2940-2920 | Strong | Asymmetric C-H Stretch | -CH₂- (Ethyl) |

| 2880-2860 | Medium | Symmetric C-H Stretch | -CH₃ (Methyl & Ethyl) |

| 2860-2840 | Medium | Symmetric C-H Stretch | -CH₂- (Ethyl) |

| 1600-1585 | Medium-Weak | C-C Stretch (in-ring) | Aromatic Ring |

| 1500-1400 | Medium-Weak | C-C Stretch (in-ring) | Aromatic Ring |

| 1470-1450 | Medium | C-H Bend (Scissoring) | -CH₂- (Ethyl) |

| 1380-1370 | Medium | C-H Bend (Symmetric) | -CH₃ (Methyl & Ethyl) |

| 1335-1250 | Strong | C-N Stretch | Aromatic Tertiary Amine |

| 900-675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

| 690-515 | Medium-Weak | C-Br Stretch | Aromatic Halide |

Interpretation of the Predicted Spectrum

The FT-IR spectrum of this compound is characterized by several key regions:

-

C-H Stretching Region (3100-2800 cm⁻¹): This region will be dominated by the strong absorptions of the aliphatic C-H bonds from the N,N-diethyl and the 4-methyl groups. Weaker bands corresponding to the aromatic C-H stretches are also expected just above 3000 cm⁻¹.

-

Aromatic Region (1600-1400 cm⁻¹): The presence of the tetra-substituted benzene ring will give rise to characteristic C-C in-ring stretching vibrations. The substitution pattern influences the exact position and intensity of these bands.[1][2][3][4]

-

Fingerprint Region (below 1400 cm⁻¹): This region contains a wealth of information. A strong band is anticipated for the C-N stretching of the aromatic tertiary amine group, typically appearing in the 1335-1250 cm⁻¹ range.[5][6] The C-H bending vibrations of the methyl and ethyl groups will also be present here. Furthermore, a medium to weak absorption corresponding to the C-Br stretch is expected in the lower frequency range of the fingerprint region.[4] The out-of-plane C-H bending vibrations of the remaining aromatic hydrogens will also appear in this region and can provide clues about the substitution pattern.[1][2]

It is important to note that as a tertiary amine, this compound will not exhibit the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3500-3300 cm⁻¹ region.[5][7]

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid or liquid aromatic amine sample like this compound.

3.1. Instrumentation

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press and die set

-

Agate mortar and pestle

-

Sample vials and spatulas

3.2. Sample Preparation

The choice of sample preparation method depends on the physical state of the analyte.

-

For a Solid Sample (KBr Pellet Method):

-

Dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.[8]

-

-

For a Solid or Liquid Sample (ATR-FTIR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.

-

3.3. Data Acquisition

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Place the prepared sample (KBr pellet in the holder or sample on the ATR crystal) into the spectrometer.

-

Acquire the FT-IR spectrum over the desired range, typically 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the spectrum by performing a background subtraction and, if necessary, baseline correction.

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of an FT-IR spectrum.

Caption: Workflow for FT-IR analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 3-Bromo-N,N-diethyl-4-methylaniline (CAS No. 761001-66-5), a substituted aromatic amine with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this paper compiles information on its precursor, 3-Bromo-4-methylaniline, and closely related structural analogs. A detailed, plausible synthetic protocol for the preparation of this compound is presented, along with predicted physical and spectroscopic properties. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.

Introduction

This compound is a halogenated tertiary aniline. Such compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the diethylamino group influences the electronic properties and solubility of the molecule. This document summarizes the available information on the synthesis and properties of this compound and its precursors, providing a framework for its laboratory preparation and characterization.

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Precursor | |||||

| 3-Bromo-4-methylaniline | 7745-91-7 | C₇H₈BrN | 186.05 | 27-30[1] | 254-257[1] |

| Target Compound (Predicted) | |||||

| This compound | 761001-66-5 | C₁₁H₁₆BrN | 242.16 | ~25-35 | ~270-290 |

| Analogous Compounds | |||||

| N,N-Diethyl-4-methylaniline | 613-48-9 | C₁₁H₁₇N | 163.26 | N/A | 103 (at 10 mmHg) |

| 4-Bromo-N,N-diethylaniline | 2052-06-4 | C₁₀H₁₄BrN | 228.13 | 32-35 | 269-271 |

| 3-Bromo-N,N-diethylaniline | 53142-19-1 | C₁₀H₁₄BrN | 228.13[2] | N/A | N/A |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the reductive amination of its primary amine precursor, 3-Bromo-4-methylaniline, with acetaldehyde. This method avoids the polyalkylation often observed with alkyl halides.

Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the reductive amination of aromatic amines.[3][4][5]

Materials:

-

3-Bromo-4-methylaniline (1.0 eq)

-

Acetaldehyde (2.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 3-Bromo-4-methylaniline (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the aniline is completely dissolved.

-

Addition of Aldehyde: Add acetaldehyde (2.5 eq) to the solution at room temperature. Stir the reaction mixture for 30 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture over 15-20 minutes. The reaction is mildly exothermic. Maintain the temperature at or near room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): Expected in the range of 6.5-7.5 ppm. The proton ortho to the bromine is expected to be a singlet or a narrow doublet. The other two protons on the aromatic ring will likely appear as doublets.

-

Methylene Protons (-CH₂-): A quartet around 3.3-3.5 ppm due to coupling with the methyl protons of the ethyl groups.

-

Methyl Protons (Ar-CH₃): A singlet around 2.2-2.4 ppm.

-

Methyl Protons (-CH₃ of ethyl): A triplet around 1.1-1.3 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Expected in the range of 110-150 ppm. The carbon bearing the nitrogen will be the most downfield, while the carbon bearing the bromine will also be significantly shifted.

-

Methylene Carbons (-CH₂-): Expected around 45-50 ppm.

-

Aromatic Methyl Carbon (Ar-CH₃): Expected around 20-22 ppm.

-

Ethyl Methyl Carbons (-CH₃): Expected around 12-15 ppm.

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2970 cm⁻¹[6]

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹[6]

-

C-N stretching: ~1200-1350 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry

-

Molecular Ion (M⁺): Expected at m/z 241 and 243 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.

-

Major Fragmentation: Loss of a methyl group (M-15) from one of the ethyl side chains is a common fragmentation pathway for N,N-diethylanilines, leading to a fragment at m/z 226/228.[7] Further fragmentation may involve the loss of ethylene.

Applications and Future Directions

While specific applications for this compound are not documented, its structure suggests several potential uses:

-

Pharmaceutical Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential biological activity. The bromo- and amino- functionalities allow for diverse chemical modifications.

-

Materials Science: It could be used in the synthesis of dyes, conductive polymers, or other organic materials where its electronic and steric properties can be exploited.

-

Agrochemicals: Many substituted anilines are precursors to herbicides and pesticides.

Further research is needed to explore the reactivity of this compound and to evaluate its utility in various synthetic applications. The detailed synthetic protocol and predicted analytical data provided in this guide should facilitate such investigations.

Safety Information

As with all bromo-aniline derivatives, this compound should be handled with care. It is predicted to be toxic if swallowed, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

- 1. IR Comparison [webspectra.chem.ucla.edu]

- 2. 3-Bromo-n,n-diethylaniline | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. redalyc.org [redalyc.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. N,N-Diethylaniline(91-66-7) IR Spectrum [m.chemicalbook.com]

- 7. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-N,N-diethyl-4-methylaniline, a halogenated aromatic amine of interest in synthetic chemistry and potentially in drug discovery. Due to the limited publicly available information on this specific compound, this document outlines a plausible synthetic pathway, including detailed experimental protocols for its precursor and inferred methods for its preparation. It also presents key physicochemical data for the precursor, 3-bromo-4-methylaniline, and discusses the general reactivity and potential applications of this class of compounds. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this compound and its analogs.

Introduction

This compound (CAS No. 761001-66-5) is a substituted aromatic amine. Halogenated anilines and their N-alkylated derivatives are important intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the tertiary amine functionality can influence the molecule's basicity, solubility, and biological activity. This guide will detail the probable synthetic route to this compound, starting from commercially available materials.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence, starting with the synthesis of its precursor, 3-bromo-4-methylaniline, followed by the N,N-diethylation of the primary amine.

Caption: Proposed two-step synthetic pathway to this compound.

Experimental Protocols

Synthesis of 3-Bromo-4-methylaniline (Precursor)

The synthesis of 3-bromo-4-methylaniline can be achieved through the bromination of 4-nitrotoluene followed by the reduction of the resulting 2-bromo-4-nitrotoluene. A method for this process is described in Russian patent RU2102382C1.[1]

Step 1: Bromination of 4-Nitrotoluene

-

Reaction:

-

4-Nitrotoluene is reacted with bromine in the presence of iron as a catalyst to yield 2-bromo-4-nitrotoluene.

-

-

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and bromine inlet, melt 4-nitrotoluene.

-

Add iron powder to the molten 4-nitrotoluene and heat the mixture to 100-120 °C.

-

Introduce bromine under the surface of the stirred reaction mixture over a period of time, maintaining the temperature between 100-120 °C.

-

After the addition is complete, continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

-

The reaction mixture containing 2-bromo-4-nitrotoluene can be used directly in the next step after dissolving in a suitable solvent like benzene.

-

Step 2: Reduction of 2-Bromo-4-nitrotoluene

-

Reaction:

-

The nitro group of 2-bromo-4-nitrotoluene is reduced to a primary amine using iron in an acidic medium.

-

-

Experimental Protocol:

-

Prepare a suspension of iron powder in water in a separate reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Heat the iron suspension to boiling.

-

Gradually add the benzene solution of the 2-bromo-4-nitrotoluene from the previous step to the boiling iron suspension. The hydrogen bromide present from the bromination step acts as the acid.

-

After the addition is complete, continue to reflux the mixture until the reduction is complete (monitoring by TLC is recommended).

-

After cooling, the product, 3-bromo-4-methylaniline, can be extracted with a suitable organic solvent. The solvent is then removed, and the product can be purified by distillation under reduced pressure.

-

Proposed Synthesis of this compound

Two common methods for the N,N-diethylation of primary anilines are proposed below.

Method A: N,N-Diethylation using an Ethyl Halide

This is a classical method for the alkylation of amines.

-

Experimental Protocol:

-

Dissolve 3-bromo-4-methylaniline in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate or sodium carbonate, to the solution.

-

Add at least two equivalents of an ethyl halide (e.g., ethyl iodide or ethyl bromide) to the mixture.

-

Heat the reaction mixture and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Method B: Reductive Amination with Acetaldehyde

Reductive amination is a milder method that can provide better control and yields. Sodium triacetoxyborohydride is a common reducing agent for this transformation.[2][3]

-

Experimental Protocol:

-

Dissolve 3-bromo-4-methylaniline in a suitable solvent such as 1,2-dichloroethane (DCE).[2]

-

Add at least two equivalents of acetaldehyde to the solution.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirred solution. Acetic acid can be used as a catalyst.[2]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Caption: Workflow for the reductive amination of 3-bromo-4-methylaniline.

Physicochemical Data

Due to the scarcity of experimental data for this compound, this section provides data for its precursor, 3-bromo-4-methylaniline. This data can be useful for monitoring the first part of the synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₈BrN | |

| Molecular Weight | 186.05 g/mol | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 27-30 °C | |

| Boiling Point | 254-257 °C | |

| CAS Number | 7745-91-7 |

History and Discovery

There is no specific information available in the searched literature regarding the initial discovery or the detailed historical development of this compound. Halogenated anilines, in general, have been known for over a century and have been extensively used as intermediates in the dye and pharmaceutical industries. The development of N,N-dialkylated anilines followed the discovery and industrialization of aniline dyes in the 19th century. It is likely that this compound was first synthesized as part of broader research into the properties and reactions of substituted anilines, but a seminal discovery publication could not be located.

Applications in Research and Drug Development

While no specific applications for this compound have been documented in the searched results, compounds with similar structural motifs have been explored in various areas of research and development:

-

Pharmaceutical Intermediates: The bromo- and N,N-diethylamino- functionalities make this molecule a versatile building block for the synthesis of more complex molecules with potential biological activity. The bromine atom can be readily displaced or used in cross-coupling reactions to build larger molecular scaffolds.

-

Material Science: Substituted anilines are precursors to various polymers and materials with interesting electronic and optical properties.

-

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic amine structures.

Signaling Pathways

There is no information available in the searched scientific literature regarding the interaction of this compound with any biological signaling pathways. Any potential biological activity would need to be determined through future screening and research.

Conclusion

References

- 1. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline

Introduction